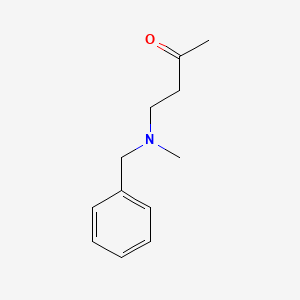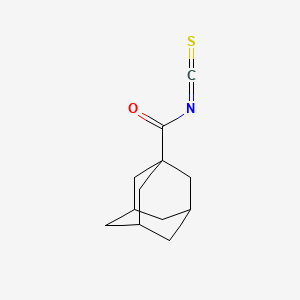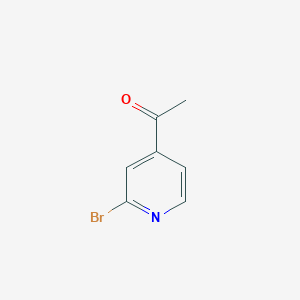
1-(2-溴吡啶-4-基)乙酮
描述
1-(2-Bromopyridin-4-yl)ethanone is a brominated pyridine derivative that serves as a key intermediate in various synthetic pathways. It is characterized by the presence of a bromine atom on the pyridine ring and an ethanone group attached to the ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through different methods. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent, achieving a yield of 64.7% with a purity of 90.2% . Another example is the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, which was synthesized using 2,5-dibromo-pyridine as the starting material through magnesium halide exchange and nucleophilic substitution reactions, with an overall yield of 81% . These methods demonstrate the feasibility of synthesizing brominated pyridine derivatives with high efficiency and yield.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be optimized and investigated using computational methods such as Gaussian09 software. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were studied both experimentally and theoretically. The geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data . Such studies are crucial for understanding the electronic properties and reactivity of these compounds.
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, serving as precursors for more complex molecules. For instance, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a compound with a brominated pyridine core, can be used to synthesize a range of tridentate ligands for transition metals . These reactions highlight the versatility of brominated pyridine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be characterized by various spectroscopic techniques. For example, the structure of 2-bromo-1-(4-hydroxyphenyl)ethanone was confirmed by 1H NMR spectroscopy . Additionally, the electronic properties such as HOMO and LUMO analysis, as well as molecular electrostatic potential (MEP), can be determined computationally, as shown in the study of a related compound . These analyses provide insights into the reactivity and potential applications of these compounds in nonlinear optics and as anti-neoplastic agents.
科学研究应用
吡啶基卡宾形成
Abarca等人(2006年)的研究探讨了溴甲基三唑吡啶在压力下的热分解,导致形成吡啶基卡宾中间体。这个过程涉及氮的排放和卡宾的稳定,产生化合物,包括1-(6-溴吡啶-2-基)乙酮,展示了其在合成吡啶衍生卡宾中的潜力 (Abarca, Ballesteros, & Blanco, 2006)。
烯酮中的氢键
Balderson等人(2007年)对烯酮的研究揭示了涉及结构类似于1-(2-溴吡啶-4-基)乙酮的化合物的复杂氢键模式。这些模式有助于理解溴苯衍生物的分子相互作用和晶体结构,为设计具有特定物理性质的分子提供了见解 (Balderson, Fernandes, Michael, & Perry, 2007)。
查尔酮衍生物合成
Budak和Ceylan(2009年)展示了α-溴查尔酮的合成,这些化合物与1-(2-溴吡啶-4-基)乙酮有结构关联。这些化合物是通过缩合和溴化反应合成的,突出了溴化乙酮在查尔酮衍生物形成中的作用,这在药物化学中至关重要 (Budak & Ceylan, 2009)。
安全和危害
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
1-(2-bromopyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOXYYMZTJBJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568064 | |
| Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopyridin-4-yl)ethanone | |
CAS RN |
864674-02-2 | |
| Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromopyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


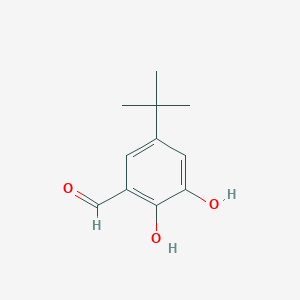
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

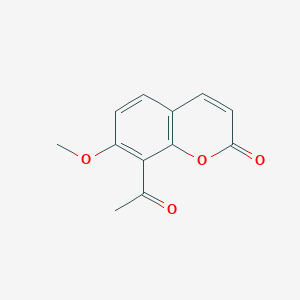
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)
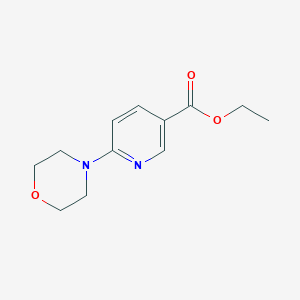

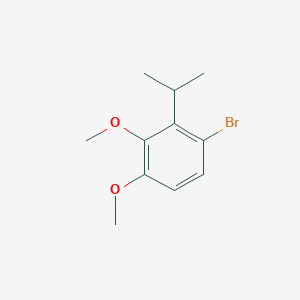
![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)
